JWH 007-d9

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBNKINXTRKICJ-ZYWCKPJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016390 |

Source

|

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651833-48-5 |

Source

|

| Record name | JWH 007-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Defining JWH 007 and the Critical Role of its Deuterated Analog

An In-Depth Technical Guide to the Chemical Properties and Structure of JWH 007-d9

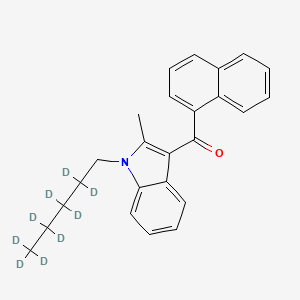

JWH 007 is a synthetic cannabinoid from the naphthoylindole family, first synthesized by Dr. John W. Huffman.[1] Like other compounds in this class, it is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with Ki values of 9.5 nM and 2.9 nM, respectively.[1][2][3] Its core chemical scaffold consists of a 1-pentyl-2-methyl-1H-indole nucleus linked by a carbonyl group to a naphthalene ring.[3][4]

Due to its psychoactive properties and potential for abuse, the accurate detection and quantification of JWH 007 in forensic and research samples are paramount. This necessity drives the demand for high-purity analytical reference standards. JWH 007-d9 is the deuterated isotopologue of JWH 007, designed specifically for use as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The substitution of nine hydrogen atoms with their heavier, stable isotope, deuterium, renders the molecule chemically identical to the parent compound in its behavior during chromatographic separation and ionization, yet clearly distinguishable by its increased mass. This characteristic is the cornerstone of its utility, enabling precise correction for analytical variability.

It is important to distinguish the cannabinoid agonist JWH-007 from JHW-007 , a cocaine analog and dopamine reuptake inhibitor with a distinctly different chemical structure.[5] This guide focuses exclusively on the naphthoylindole JWH 007 and its deuterated form.

Core Chemical Structure and Physicochemical Properties

The foundational structure of JWH 007 dictates its chemical behavior and interaction with cannabinoid receptors. The deuterated analog, JWH 007-d9, retains this structure with a specific modification to its isotopic composition.

IUPAC Name (JWH 007): (2-methyl-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone[3][6]

In JWH 007-d9, nine hydrogen atoms on the pentyl and/or methyl groups are replaced with deuterium. This stable, non-radioactive isotope substitution is key to its function as an internal standard without altering its chemical reactivity or chromatographic retention time relative to the non-deuterated analyte.

Caption: Chemical structure of JWH 007.

Data Summary: Physicochemical Properties

The following table summarizes the key quantitative data for JWH 007 and its deuterated analog.

| Property | JWH 007 | JWH 007-d9 | Data Source(s) |

| CAS Number | 155471-10-6 | 1651833-48-5 | [1][2][3] |

| Chemical Formula | C₂₅H₂₅NO | C₂₅H₁₆D₉NO | [1][3] |

| Molecular Weight | 355.48 g/mol | ~364.54 g/mol | [3] |

| Purity (Isotopic) | N/A | ≥99% deuterated forms | [2] |

| Solubility | Methanol, Ethanol, DMF, DMSO | Assumed similar to JWH 007 | [3] |

| Stability | N/A | ≥ 4 years (as supplied) | [2] |

The Scientific Rationale for Deuterated Internal Standards

In quantitative mass spectrometry, achieving precision and accuracy is complicated by several factors, including sample loss during extraction, instrument variability, and matrix effects, where co-eluting compounds from a complex sample (like plasma or urine) suppress or enhance the ionization of the target analyte.[7][8]

A deuterated internal standard (DIS) is the ideal solution to this challenge.[9] The core principle is that the DIS, being chemically identical to the analyte, will experience the exact same physical losses and ionization effects.[7] Because the DIS is added to every sample, calibrator, and quality control at a known, constant concentration, any variation in its signal is directly proportional to the variation experienced by the analyte. By calculating the ratio of the analyte's response to the internal standard's response, these variations are mathematically cancelled out.

Causality Behind the Method:

-

Co-elution: JWH 007-d9 has virtually the same polarity and chemical properties as JWH 007, causing them to exit the chromatography column at the same time (co-elute).[7] This ensures they are subjected to the same matrix effects at the same moment.

-

Identical Ionization Efficiency: Both compounds ionize with the same efficiency in the mass spectrometer's source.

-

Mass Differentiation: Despite their identical chemical behavior, the mass difference (9 Daltons in this case) allows the mass spectrometer to detect and quantify both compounds simultaneously and without interference.

This response ratioing is the foundation of robust, reproducible, and regulatory-compliant bioanalytical methods.[10][11]

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Expected Spectroscopic Profile

While detailed spectra for JWH 007-d9 are typically proprietary to the manufacturer, its spectroscopic characteristics can be confidently predicted based on the known profile of JWH 007 and the principles of isotopic labeling.

-

Mass Spectrometry (MS): In an MS analysis, the primary distinction will be the mass-to-charge ratio (m/z) of the molecular ion. For JWH 007 (MW 355.48), a common protonated molecular ion [M+H]⁺ would be observed at approximately m/z 356.5. For JWH 007-d9 (MW ~364.54), the corresponding ion would be observed at m/z 365.5. The fragmentation pattern in MS/MS analysis will be nearly identical to JWH 007, but any fragment ion that retains the deuterated portion of the molecule will exhibit the corresponding mass shift. This allows for the development of highly specific Selected Reaction Monitoring (SRM) methods.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A proton NMR spectrum of JWH 007-d9 would show a significant reduction or complete absence of signals corresponding to the protons on the pentyl chain and the C2-methyl group, as these have been replaced by deuterium, which is not observed in ¹H NMR.

-

¹³C NMR: The carbon signals for the deuterated positions would remain, but instead of appearing as sharp singlets (or multiplets due to proton coupling), they would exhibit splitting from coupling to deuterium (a triplet for a -CD₂- group and a septet for a -CD₃ group).

-

Experimental Protocol: Preparation of Internal Standard Working Solution

This protocol describes a self-validating system for preparing JWH 007-d9 solutions for use in a typical quantitative LC-MS/MS assay. The use of certified volumetric flasks and calibrated pipettes is critical for accuracy.

Objective: To prepare a 100 ng/mL internal standard (IS) working solution for spiking into analytical samples.

Materials:

-

JWH 007-d9 analytical standard (e.g., 1 mg/mL in methanol, as supplied)

-

LC-MS grade methanol

-

Calibrated micropipettes (10-100 µL, 100-1000 µL)

-

Class A certified volumetric flasks (1 mL, 10 mL)

Methodology:

-

Primary Stock Solution (10 µg/mL): a. Allow the vial of JWH 007-d9 (1 mg/mL) to equilibrate to room temperature before opening. b. Using a calibrated micropipette, accurately transfer 100 µL of the 1 mg/mL supplied standard into a 10 mL Class A volumetric flask. c. Dilute to the mark with LC-MS grade methanol. d. Cap the flask and invert 15-20 times to ensure complete homogenization. This is your 10 µg/mL Primary Stock . Label clearly and store at the recommended temperature (e.g., -20°C).

-

Secondary Stock Solution (1 µg/mL): a. Using a calibrated micropipette, accurately transfer 1 mL of the 10 µg/mL Primary Stock into a new 10 mL Class A volumetric flask. b. Dilute to the mark with LC-MS grade methanol. c. Cap and invert 15-20 times to mix thoroughly. This is your 1 µg/mL (1000 ng/mL) Secondary Stock .

-

Internal Standard Working Solution (100 ng/mL): a. Using a calibrated micropipette, accurately transfer 1 mL of the 1 µg/mL Secondary Stock into a new 10 mL Class A volumetric flask. b. Dilute to the mark with LC-MS grade methanol. c. Cap and invert 15-20 times. This is your 100 ng/mL IS Working Solution .

-

Application: a. This working solution is now ready to be added to samples. For example, adding 50 µL of this solution to a 450 µL sample would result in a final IS concentration of 10 ng/mL in the sample before extraction.

Trustworthiness and Self-Validation: The serial dilution process using calibrated equipment ensures traceability and accuracy. The final concentration is validated during the overall LC-MS/MS method validation by assessing the consistency of the IS response across all samples in a batch. A low coefficient of variation (%CV) for the IS peak area is a key indicator of a stable and reliable analytical process.

Conclusion

JWH 007-d9 is not merely a chemical variant of its parent compound; it is an essential analytical tool that underpins the ability of researchers and forensic scientists to produce accurate, precise, and defensible quantitative data. Its design leverages the principles of isotope dilution mass spectrometry, providing a robust solution to the inherent challenges of analyzing trace compounds in complex matrices. Understanding its chemical properties, structure, and the scientific rationale for its use is fundamental for professionals engaged in the development and execution of high-integrity analytical methods for synthetic cannabinoids.

References

-

Synthetic cannabinoids. Wikipedia. [Link]

-

JHW-007. Wikipedia. [Link]

-

JWH-007-d9 Hydrochloride. Pharmaffiliates. [Link]

-

JWH-007. Wikipedia. [Link]

-

JWH-007 | C25H25NO. PubChem, National Institutes of Health. [Link]

-

A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. South American Journal of Clinical Research. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed, National Institutes of Health. [Link]

-

Full-scan product ion accurate mass spectrum JWH-019/007. ResearchGate. [Link]

-

Chemical structure of the compounds tested in this study. ResearchGate. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. National Institutes of Health. [Link]

Sources

- 1. JWH-007 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JHW-007 - Wikipedia [en.wikipedia.org]

- 6. Jwh-007 | C25H25NO | CID 10360860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. youtube.com [youtube.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. annexpublishers.com [annexpublishers.com]

- 13. researchgate.net [researchgate.net]

The Molecular Pharmacology of JWH-007: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Naphthoylindole Cannabimimetic JWH-007

JWH-007 is a synthetic cannabinoid belonging to the naphthoylindole family of compounds. First synthesized by Dr. John W. Huffman, it has emerged as a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] As a research chemical, JWH-007 has been instrumental in elucidating the pharmacology of the endocannabinoid system. This guide provides an in-depth technical overview of the mechanism of action of JWH-007, detailing its interaction with cannabinoid receptors, the subsequent intracellular signaling cascades, and the experimental protocols used to characterize its binding affinity.

Core Mechanism of Action: Agonism at Cannabinoid Receptors

The primary mechanism of action of JWH-007 is its function as a direct agonist at both CB1 and CB2 receptors.[1] These receptors are Class A G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes.[3][4] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system.[5][6] JWH-007 exhibits high affinity for both receptor subtypes, binding to them and initiating a conformational change that triggers downstream intracellular signaling.[5]

Binding Affinity and Potency

The affinity of a ligand for its receptor is a critical determinant of its potency. For JWH-007, this has been quantified using radioligand binding assays. These assays measure the concentration of JWH-007 required to displace a radiolabeled ligand from the cannabinoid receptors. The binding affinity is typically expressed as the inhibition constant (Ki). JWH-007 demonstrates potent binding to both human CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor.

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| JWH-007 | 9.5 | 2.9 |

| Δ⁹-THC | 41 | 36 |

| This table summarizes the binding affinities of JWH-007 in comparison to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis. The lower Ki value for JWH-007 indicates a higher binding affinity.[5] |

Intracellular Signaling Cascades Activated by JWH-007

Upon binding of JWH-007 to CB1 or CB2 receptors, a cascade of intracellular events is initiated, primarily through the activation of inhibitory G-proteins of the Gi/o family.[2][5] This activation leads to the dissociation of the G-protein into its α and βγ subunits, which then modulate the activity of various downstream effector proteins.

The canonical signaling pathway for both CB1 and CB2 receptors involves the inhibition of adenylyl cyclase by the Gαi/o subunit.[5][7] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] Consequently, the activity of protein kinase A (PKA), a cAMP-dependent protein kinase, is reduced.[8]

Beyond the inhibition of adenylyl cyclase, the activation of CB1 and CB2 receptors by JWH-007 can also lead to the modulation of other signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CB1 and CB2 receptor activation can stimulate the MAPK cascade, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[5][9][10] This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.[11]

-

Ion Channel Modulation: Primarily associated with CB1 receptor activation, JWH-007 can modulate the activity of various ion channels.[5] This includes the inhibition of N- and P/Q-type voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][12] The net effect of these actions is a reduction in neuronal excitability and neurotransmitter release.

The following diagram illustrates the primary signaling pathway initiated by JWH-007.

Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assay

The following protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound like JWH-007 for CB1 and CB2 receptors. This is a foundational experiment in characterizing the pharmacology of novel cannabinoid ligands.

Materials and Reagents:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist)

-

Test compound: JWH-007

-

Non-specific binding control: WIN55,212-2 (a potent, non-radiolabeled cannabinoid agonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (JWH-007) in the assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Dilute the cell membranes expressing either CB1 or CB2 receptors to the desired concentration in ice-cold assay buffer.

-

Prepare the radioligand ([³H]CP55,940) solution at a concentration close to its Kd for the respective receptor (e.g., ~0.4 nM for CB1 and ~0.53 nM for CB2).[13]

-

Prepare a high concentration of the non-specific binding control (e.g., 10 µM WIN55,212-2).[13]

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

Cell membrane preparation

-

Either:

-

Test compound at various concentrations (for competition curve)

-

Assay buffer only (for total binding)

-

Non-specific binding control (for non-specific binding)

-

-

-

Finally, add the radioligand to all wells to initiate the binding reaction. The final assay volume is typically 200 µL.[13]

-

-

Incubation:

-

Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.[14]

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of WIN55,212-2) from the total binding (CPM in the absence of any competitor).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

JWH-007 serves as a powerful pharmacological tool due to its potent agonism at both CB1 and CB2 receptors. Its mechanism of action, centered on the activation of Gi/o-coupled signaling pathways, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK cascade. The ability to precisely quantify its binding affinity through techniques like radioligand binding assays allows for a detailed understanding of its structure-activity relationships and its potential physiological effects. This in-depth knowledge is crucial for researchers and drug development professionals working to unravel the complexities of the endocannabinoid system and to design novel therapeutics targeting cannabinoid receptors.

References

-

Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove - University of Mississippi. [Link]

-

Rodríguez-Carreiro, S., et al. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)- and (+)-cannabidiol and their main derivatives. European Journal of Medicinal Chemistry Reports, 14, 100262. [Link]

-

Wikipedia. JWH-007. [Link]

-

Hilaris Publisher. Biotransformation study of the synthetic cannabinoid JWH-007. [Link]

-

Bosier, B., et al. (2010). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research, 1(1), 3-12. [Link]

-

Howlett, A. C. (2002). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. [Link]

-

Pertwee, R. G. (2008). CB1 & CB2 Receptor Pharmacology. British Journal of Pharmacology, 153(2), 199-211. [Link]

-

Gasperi, V., Savini, I., & Catani, M. V. (2023). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 2576, 95-109. [Link]

-

Khan, M. I., et al. (2020). Small Molecules from Nature Targeting G-Protein Coupled Cannabinoid Receptors: Potential Leads for Drug Discovery and Development. Molecules, 25(16), 3747. [Link]

-

Laprairie, R. B., et al. (2017). Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence. Frontiers in Molecular Neuroscience, 10, 38. [Link]

-

Kim, J., et al. (2021). Different development patterns of reward behaviors induced by ketamine and JWH-018 in striatal GAD67 knockdown mice. Experimental Neurobiology, 30(6), 405-414. [Link]

-

Nichols, D. E., & Johnson, M. W. (2022). Cannabidiol as a Novel Therapeutic for Immune Modulation. International Journal of Molecular Sciences, 23(19), 11475. [Link]

-

Oláh, M. E. (2005). Modulation of Adenylate Cyclase Signalling. Seminars in Cancer Biology, 15(4), 269-278. [Link]

-

Levitt, E. S., & Stefano, G. B. (1990). Modulation of ion channels in neurons and other cells. Progress in Neurobiology, 35(4), 303-322. [Link]

-

YouTube. (2023, October 17). Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12. [Link]

-

Kim, H. Y., et al. (2011). Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons. The Journal of Pharmacology and Experimental Therapeutics, 338(2), 544-553. [Link]

-

Romero-Sandoval, E. A., et al. (2011). Spinal cannabinoid receptor type 2 agonist reduces mechanical allodynia and induces mitogen-activated protein kinase phosphatases in a rat model of neuropathic pain. Anesthesiology, 115(1), 174-185. [Link]

-

Zheng, C., et al. (2013). The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain. PLoS ONE, 8(5), e63262. [Link]

-

Almoshari, Y. (2022). Cannabinoid Mixture Affects the Fate and Functions of B Cells through the Modulation of the Caspase and MAP Kinase Pathways. Toxics, 10(11), 693. [Link]

Sources

- 1. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecules from Nature Targeting G-Protein Coupled Cannabinoid Receptors: Potential Leads for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different development patterns of reward behaviors induced by ketamine and JWH-018 in striatal GAD67 knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digital.csic.es [digital.csic.es]

- 14. egrove.olemiss.edu [egrove.olemiss.edu]

JWH 007-d9 CAS number and molecular weight

Topic: JWH 007-d9 CAS number and molecular weight Content Type: In-depth technical guide

Physicochemical Properties and Analytical Applications in Forensic Toxicology[1]

Executive Summary

JWH 007-d9 is the deuterated isotopic analog of JWH-007, a synthetic cannabinoid of the naphthoylindole class.[1][2] Engineered specifically for use as an Internal Standard (IS) in quantitative mass spectrometry (GC-MS and LC-MS/MS), this compound enables precise correction for matrix effects, extraction efficiency variances, and ionization suppression in complex biological matrices (e.g., blood, urine).[1]

This guide provides a definitive technical reference for researchers and forensic toxicologists, detailing the physicochemical specifications, structural characteristics, and validated protocols for the utilization of JWH 007-d9.[1]

Chemical Identity and Specifications

The core value of JWH 007-d9 lies in its mass differentiation from the target analyte (JWH-007) while maintaining identical chromatographic behavior.[1]

2.1 Comparative Specifications Table

| Feature | Target Analyte: JWH-007 | Internal Standard: JWH 007-d9 |

| CAS Number | 155471-10-6 | 1651833-48-5 |

| IUPAC Name | (2-methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone | (2-methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-2,2,3,3,4,4,5,5,5-d9-methanone |

| Molecular Formula | C₂₅H₂₅NO | C₂₅H₁₆D₉NO |

| Molecular Weight | 355.5 g/mol | 364.5 g/mol |

| Mass Shift | Reference (M+0) | +9 Da (M+9) |

| Purity | ≥98% | ≥99% deuterated forms (d1-d9) |

| Formulation | Solid or Solution (MeOH) | Typically 1 mg/mL in Methyl Acetate |

2.2 Structural Analysis & Deuteration Site

The "d9" suffix denotes the replacement of nine hydrogen atoms with deuterium isotopes.[1] Based on the chemical nomenclature 2,2,3,3,4,4,5,5,5-d9 , the isotopic labeling is located exclusively on the N-pentyl chain .[1]

-

C1 (α-position): Remains unlabelled (-CH₂-).

-

C2–C4: Fully deuterated (-CD₂-).

-

C5 (Terminal): Fully deuterated (-CD₃).[1]

This specific labeling pattern is chosen to ensure metabolic stability and prevent deuterium exchange during standard storage or extraction.[1]

Analytical Methodology: Internal Standard Protocol

The following section details the validated workflow for using JWH 007-d9 in LC-MS/MS quantitation. The +9 Da mass shift allows for interference-free detection in the Multiple Reaction Monitoring (MRM) mode.[1]

3.1 Logical Workflow: Isotopic Dilution Mass Spectrometry

The integration of JWH 007-d9 into the analytical workflow creates a self-validating system where the IS experiences the exact same physical stresses (extraction, ionization) as the analyte.[1]

Figure 1: Isotopic Dilution Workflow ensuring compensation for matrix effects and recovery losses.

3.2 Preparation of Calibration Standards

To ensure linearity and accuracy, follow this step-by-step protocol for preparing working standards.

Reagents Required:

-

JWH-007 Certified Reference Material (CRM).[1]

-

JWH 007-d9 (100 µg/mL or 1 mg/mL stock).[1]

-

Blank Matrix (drug-free urine or blood).[1]

Protocol:

-

Stock Preparation:

-

Calibrator Spiking:

-

Extraction & Analysis:

3.3 Mass Spectrometry Parameters

When setting up the MRM transitions, account for the deuterium mass shift.

-

Ionization: ESI Positive Mode.

-

Precursor Ions:

-

Product Ions:

-

Common fragmentation involves cleavage of the naphthyl group.[1] Ensure the product ion selected retains the deuterated moiety if measuring the specific side-chain fragment, or use the naphthyl fragment (127 m/z or 155 m/z) if the charge is retained there (note: if the charge is on the naphthyl group, the mass might not shift, but typically the indole part retains the charge in these compounds.[1] Always verify the transition).

-

Standard Transition: For JWH 007-d9, the primary transition often shifts by +9 Da if the fragment includes the pentyl chain.[1]

-

Handling and Stability

JWH 007-d9 is a high-value analytical standard and requires strict adherence to storage protocols to prevent degradation or isotopic exchange.[1]

-

Storage Temperature: -20°C or lower.

-

Solvent Stability: Supplied in Methyl Acetate.[1][2] Methyl acetate is volatile; minimize headspace and seal caps tightly with Parafilm after use to prevent concentration changes due to evaporation.[1]

-

Light Sensitivity: Protect from light.[1] Indole derivatives can be photosensitive.[1]

-

Shelf Life: Typically ≥4 years if stored correctly in the original ampoule.[1] Once opened and transferred, stability is reduced (approx. 6-12 months).[1]

References

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 10360860, JWH-007. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2013).[1] Simultaneous Quantification of Synthetic Cannabinoids in Urine by LC-MS/MS. Retrieved from [Link]

Sources

- 1. Jwh-007 | C25H25NO | CID 10360860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Technical Monograph: Synthesis, Pharmacology, and Structural Logic of JWH-007

[1][2]

Executive Summary

JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole) represents a pivotal structure in the early development of aminoalkylindole cannabinoids.[1][2] Synthesized by the Huffman group, it served as a critical probe for understanding the steric tolerance of the cannabinoid receptor binding pockets.[1] Unlike its more infamous analog JWH-018, JWH-007 incorporates a methyl group at the C2 position of the indole ring.[1][2] This structural modification provides essential data on the bulk tolerance of the CB1 and CB2 receptors, demonstrating that while C2-substitution is tolerated, it shifts selectivity profiles and lipophilicity.[2]

This guide details the chemical synthesis, pharmacological validation, and structural logic of JWH-007, designed for researchers requiring high-fidelity reference standards.[1][2]

Part 1: Structural Logic & Pharmacological Profile[1][2]

Structure-Activity Relationship (SAR)

The design of JWH-007 tests the "steric gate" hypothesis of the cannabinoid receptor's central binding site.[1][2]

-

The Indole Core: Serves as the scaffold mimicking the tricyclic structure of classical cannabinoids.

-

The C2-Methyl Group (The Differentiator): In JWH-018 (the 2-desmethyl analog), the C2 position is unsubstituted.[1][2] JWH-007 introduces a methyl group here.[1][2] Pharmacological data indicates that this addition slightly reduces affinity for the CB1 receptor (due to steric clash within the hydrophobic pocket) while maintaining or slightly enhancing CB2 affinity.[1][2]

-

The N-Pentyl Chain: Optimized for the hydrophobic channel of the receptor; chains shorter than 4 carbons or longer than 7 carbons drastically reduce potency.[2]

Comparative Binding Affinity Data

The following data illustrates the impact of the C2-methyl group on receptor binding affinity (

| Compound | Structure Note | CB1 | CB2 | Selectivity Ratio (CB1/CB2) |

| JWH-007 | 2-Methyl -1-pentyl...[1][2] | 9.50 ± 4.5 | 2.94 ± 2.6 | ~3.2 |

| JWH-018 | Unsubstituted C2 | 9.00 ± 5.0 | 2.94 ± 2.7 | ~3.0 |

| Classical Cannabinoid | 41.0 ± 2.0 | 36.0 ± 1.0 | ~1.1 |

Data Source: Derived from Huffman et al. (Bioorg.[1][2][3][4] Med. Chem., 2005) and Wiley et al. (J. Pharmacol. Exp.[2] Ther., 1998).[1][2][5]

Part 2: Synthesis Protocol (The Okauchi-Huffman Method)[1][2]

Strategic Pathway Selection

While early Friedel-Crafts acylation uses Aluminum Chloride (

-

Why?

is hygroscopic and often leads to N-acylation byproducts which are difficult to separate.[2] The use of Ethylaluminum Dichloride (

Reagents and Equipment

-

Precursors: 2-Methylindole (98%), 1-Naphthoyl Chloride (97%), 1-Bromopentane.[1][2]

-

Catalysts/Bases: Ethylaluminum Dichloride (1.0M in Hexanes), Potassium Hydroxide (KOH), DMSO.[2]

-

Solvents: Dichloromethane (DCM, Anhydrous), Toluene.[2]

-

Apparatus: Flame-dried 3-neck round bottom flask, Argon atmosphere line, Magnetic stirring.[1][2]

Step-by-Step Methodology

Phase A: Selective C3-Acylation (Formation of the Core)

Objective: Synthesize (2-methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.[2]

-

Preparation: In a flame-dried flask under Argon, dissolve 2-methylindole (1.0 eq) in anhydrous DCM.

-

Lewis Acid Activation: Cool to 0°C. Dropwise add

(1.2 eq). -

Acylation: Dropwise add 1-naphthoyl chloride (1.1 eq) dissolved in DCM.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Quench & Workup: Carefully quench with ice-cold 1M HCl (exothermic!). Extract with DCM (3x).[2] Wash organic layer with saturated

and Brine.[1] Dry over -

Purification: Recrystallize from Methanol to yield the intermediate as a solid.

Phase B: N-Alkylation (Completion of JWH-007)

Objective: Attach the pentyl chain to the indole nitrogen.[1][2]

-

Solvation: Dissolve the Phase A Intermediate (1.0 eq) in DMSO.

-

Deprotonation: Add powdered KOH (4.0 eq). The color may darken.[1] Stir for 15 minutes.

-

Why KOH/DMSO? This superbasic system ensures rapid and complete deprotonation of the indole N-H.[1]

-

-

Alkylation: Dropwise add 1-bromopentane (1.5 eq).

-

Reaction: Stir at room temperature for 2–3 hours.

-

Isolation: Pour mixture into ice water. The product will precipitate as a gum or oil.[1][2] Extract with Diethyl Ether.[1][2]

-

Final Purification: Flash Column Chromatography (Silica Gel).[1][2] Elute with gradient Hexane

5% Ethyl Acetate/Hexane.[1][2]-

Expected Yield: 70–85% (post-chromatography).[2]

-

Part 3: Visualization of Chemical Logic

Synthesis Workflow Diagram

The following diagram illustrates the convergent logic of the Okauchi-Huffman protocol.

Figure 1: The two-stage synthesis utilizing Ethylaluminum Dichloride to ensure regioselectivity at the C3 position before N-alkylation.[1][2]

SAR Logic Diagram

Understanding why JWH-007 binds effectively despite the methyl steric bulk.[1][2]

Figure 2: Structure-Activity Relationship showing the functional role of specific moieties on the JWH-007 molecule.[1][2]

Part 4: Analytical Validation & References

Analytical Fingerprint

To validate the synthesized compound, the following spectral data must be confirmed:

References

-

Huffman, J. W., et al. (2005).[2] Structure-activity relationships for 1-alkyl-1-indol-3-yl-1-naphthalenylmethanones: New cannabinoids.[1][2] Bioorganic & Medicinal Chemistry.

-

Wiley, J. L., et al. (1998).[2][6] Structure-activity relationships of indole- and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[2] Synthetic cannabinoids in Europe.

-

Cayman Chemical. (n.d.).[1][2] JWH-007 Product Monograph and Safety Data Sheet.

Sources

- 1. JWH-007 - Wikipedia [en.wikipedia.org]

- 2. open.clemson.edu [open.clemson.edu]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. caymanchem.com [caymanchem.com]

- 5. JWH-018 and JWH-073: Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction and Chemical Identity

An In-Depth Technical Guide to the Pharmacological Profile of JWH-007

Abstract: JWH-007 is a synthetic cannabinoid of the naphthoylindole family, developed as a research tool to explore the endocannabinoid system. Its high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) has made it a subject of significant scientific interest. However, its potent psychoactive effects have also led to its emergence as a designer drug. This guide provides a comprehensive technical overview of the pharmacological profile of JWH-007, intended for researchers, scientists, and drug development professionals. We will delve into its chemical structure, receptor binding kinetics, functional activity, downstream signaling pathways, metabolic fate, and the preclinical in vivo effects that define its cannabimimetic activity. This document is structured to provide not just data, but also the experimental context and causality behind the scientific findings.

JWH-007, chemically known as (2-Methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, is an analgesic chemical developed by the research team led by Dr. John W. Huffman, from which the "JWH" prefix originates.[1][2] It was among the first N-alkyl naphthoylindoles synthesized to investigate the structure-activity relationships of cannabinoid ligands.[1] As a potent agonist at both CB1 and CB2 receptors, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but with a distinct potency and efficacy profile.

The synthesis of JWH-007 is typically achieved through a two-step process: an SN2 alkylation reaction to add the N-pentyl chain to the indole ring, followed by a Friedel-Crafts acylation to attach the naphthoyl group at the 3-position.[3]

Chemical Structure:

-

IUPAC Name: (2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone[4]

-

Chemical Formula: C₂₅H₂₅NO[4]

-

Molar Mass: 355.48 g/mol

A Note on Nomenclature: It is critical to distinguish JWH-007, the cannabinoid agonist, from JHW-007 , a distinct cocaine analog and atypical dopamine reuptake inhibitor.[5] This guide focuses exclusively on the cannabinoid compound JWH-007.

Pharmacodynamics: Receptor Interaction and Functional Activity

The pharmacological effects of JWH-007 are primarily mediated by its interaction with cannabinoid receptors. As a G-protein coupled receptor (GPCR) agonist, its binding initiates a cascade of intracellular signaling events.

Receptor Binding Affinity

JWH-007 demonstrates high-affinity binding to both CB1 and CB2 receptors, making it a non-selective agonist. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Cannabinoid Receptor Binding Affinities

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Source(s) |

|---|---|---|---|

| JWH-007 | 9.5 | 2.9 | [6][7] |

| JWH-018 | 9.0 | 2.94 | [6] |

| Δ⁹-THC | 41.0 | 36.0 |[7] |

As shown in the table, JWH-007 binds to the CB1 receptor with approximately 4.3 times greater affinity than Δ⁹-THC and to the CB2 receptor with over 12 times greater affinity.[7] Its affinity is comparable to its more widely known analog, JWH-018, which lacks the 2-methyl group on the indole ring.[6] This methyl group in JWH-007 slightly decreases CB1 affinity while having a negligible effect on CB2 affinity compared to JWH-018.[6]

Functional Activity and Signaling Pathways

Upon binding, JWH-007 acts as a full agonist at cannabinoid receptors, meaning it elicits a maximal physiological response. This is a key distinction from Δ⁹-THC, which is a partial agonist.[[“]] The activation of CB1 and CB2 receptors, which are coupled to the inhibitory G-protein (Gαi/o), initiates a canonical signaling cascade.[9]

The primary signaling pathway involves:

-

G-Protein Activation: Agonist binding causes a conformational change in the receptor, leading to the activation of the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9]

-

Downstream Modulation: The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, such as mitogen-activated protein kinase (MAPK) pathways, influencing gene expression and cellular function.[9][10]

Caption: Standardized experimental workflow for cannabinoid tetrad assessment in mice.

Conclusion

JWH-007 is a potent, non-selective synthetic cannabinoid agonist that has served as a valuable pharmacological tool. Its high affinity for both CB1 and CB2 receptors, coupled with its full agonist activity, results in robust cannabimimetic effects that are stronger than those of Δ⁹-THC. The compound's profile is defined by its interaction with the canonical Gαi/o-coupled signaling pathway, its extensive metabolism into potentially active byproducts, and its characteristic induction of the four cardinal in vivo effects in preclinical models. Understanding this comprehensive pharmacological profile is essential for interpreting cannabinoid research and for addressing the clinical and forensic challenges posed by the proliferation of synthetic cannabinoids. Future research should continue to focus on the unique pharmacological properties of its metabolites and explore potential off-target interactions to fully comprehend its complex biological activity.

References

-

Title: JWH-007. Source: Wikipedia. URL: [Link]

-

Title: Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Source: Frontiers in Pharmacology. URL: [Link]

-

Title: Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions. Source: International Journal of Molecular Sciences. URL: [Link]

-

Title: JWH-007. Source: Wikipedia. URL: [Link]

-

Title: JHW-007. Source: Wikipedia. URL: [Link]

-

Title: Biotransformation study of the synthetic cannabinoid JWH-007. Source: Hilaris Publisher. URL: [Link]

-

Title: Chemical Name : JWH-007-d9 Hydrochloride. Source: Pharmaffiliates. URL: [Link]

-

Title: Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. Source: Frontiers in Pharmacology. URL: [Link]

-

Title: Synthetic cannabinoids. Source: Wikipedia. URL: [Link]

-

Title: In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Source: Pharmacology Biochemistry and Behavior. URL: [Link]

-

Title: Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. Source: Frontiers in Pharmacology. URL: [Link]

-

Title: Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Source: Current Pharmaceutical Biotechnology. URL: [Link]

-

Title: Jwh-007. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter System. Source: Analytical Chemistry. URL: [Link]

-

Title: Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Source: Molecules. URL: [Link]

-

Title: Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Source: ResearchGate. URL: [Link]

-

Title: Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Source: Biological and Pharmaceutical Bulletin. URL: [Link]

-

Title: New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Source: Frontiers in Chemistry. URL: [Link]

-

Title: Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Source: Consensus. URL: [Link]

-

Title: Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Source: Analytical Chemistry. URL: [Link]

Sources

- 1. JWH-007 [medbox.iiab.me]

- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Jwh-007 | C25H25NO | CID 10360860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JHW-007 - Wikipedia [en.wikipedia.org]

- 6. JWH-007 - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. consensus.app [consensus.app]

- 9. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

Advanced Characterization: JWH-007 Receptor Binding & Isotopic Validation

A Technical Guide to Mass Spectrometry-Based Binding Assays (MSBA)[1]

Executive Summary

This technical guide details the experimental framework for determining the receptor binding affinity (

Target Audience: Medicinal Chemists, DMPK Scientists, and Receptor Pharmacologists.

Part 1: The Ligand Profile and Isotopic Strategy

1.1 JWH-007 Pharmacology

JWH-007 (1-pentyl-2-methyl-3-(1-naphthoyl)indole) is a high-affinity aminoalkylindole agonist.[1] It exhibits potent cannabimimetic activity, acting as a non-selective agonist with a slight affinity bias toward CB2, though functionally potent at both subtypes.

Table 1: Consensus Binding Affinity Data (Radioligand vs. MSBA)

| Receptor Target |

1.2 The Role of JWH-007-d9

In this workflow, JWH-007-d9 is not the test ligand; it is the analytical anchor.[1] Deuteration (typically 9 deuterium atoms on the pentyl chain or naphthalene ring) increases the molecular mass by +9 Da, allowing mass spectrometry to distinguish it from the analyte (JWH-007) while retaining identical chromatographic retention and extraction properties.

-

Why not measure d9 affinity directly? Deuterium substitution exerts a "Secondary Kinetic Isotope Effect" that is thermodynamically negligible for receptor binding. The

of JWH-007-d9 is statistically identical to JWH-007.[1] Therefore, d9 is used to correct for matrix effects and recovery losses during the extraction of the receptor-bound fraction.

Part 2: Signaling Pathway Visualization[1]

Understanding the downstream effects of JWH-007 binding is crucial for functional validation (e.g., GTP

Figure 1: Signal transduction pathway for JWH-007 mediated CB1/CB2 activation, highlighting Adenylyl Cyclase inhibition.[1]

Part 3: Experimental Protocol (MS-Binding Assay)

This protocol replaces the radioactive isotope

3.1 Materials & Reagents[1][2]

-

Ligand: JWH-007 (Stock 10 mM in DMSO).[1]

-

Internal Standard: JWH-007-d9 (Cayman Chem Item No. 10486), 100 µM in Methanol.[1]

-

Receptor Source: CHO or HEK293 membranes overexpressing hCB1/hCB2.

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 1 mM EDTA, 0.5% BSA (Fatty-acid free).[1]

3.2 Step-by-Step Workflow

Step 1: Preparation of Incubation Mix

-

Dilute JWH-007 in Incubation Buffer to create a concentration curve (e.g., 0.1 nM to 10 µM).[1]

-

Prepare "Non-Specific Binding" (NSB) controls by adding 10 µM of a displacer (e.g., SR141716A for CB1).

Step 2: Equilibrium Binding

-

Add 200 µL of membrane suspension (20 µg protein) to 96-well plates.

-

Add 50 µL of JWH-007 dilutions.

-

Incubate for 60 minutes at 30°C with gentle agitation. Note: Lipophilic cannabinoids require BSA to prevent sticking to plastics, but BSA must be washed off quickly.

Step 3: Rapid Filtration & Washing

-

Transfer to a glass-fiber filter plate (pre-soaked in 0.5% PEI).[1]

-

Apply vacuum.[1]

-

Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).

-

Critical: Perform a final wash with buffer without BSA to remove interfering proteins before MS analysis.

Step 4: Elution & IS Spiking (The d9 Step)

-

Add 200 µL Methanol/Acetonitrile (50:50) to the filters to elute the bound ligand.

-

Spike immediately with JWH-007-d9 (Final concentration 10 nM) into the elution solvent.

-

Rationale: Spiking here corrects for any variations in ionization efficiency or evaporation during the drying down step.

-

Step 5: LC-MS/MS Quantification

-

Inject supernatant onto a C18 column.

-

Monitor MRM transitions:

Part 4: Analytical Workflow Visualization

Figure 2: MS-Binding Assay workflow demonstrating the insertion point of the JWH-007-d9 internal standard.[1]

Part 5: Data Analysis & Calculation

To determine the Affinity Constant (

-

Calculate Bound Concentration (

): -

Specific Binding: Subtract Non-Specific Binding (NSB) from Total Binding.

-

Non-Linear Regression: Fit the specific binding data to a one-site binding hyperbola to find

:-

Where

is the concentration of free JWH-007 (measured in the filtrate or calculated).[1]

-

References

-

Huffman, J. W., et al. (1994). Design, synthesis and pharmacology of cannabimimetic indoles. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Zeppelin, T., et al. (2023). Mass Spectrometry-Based GPCR Binding Assays: A New Era. Journal of Receptors and Signal Transduction.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10360860, JWH-007. Retrieved from [Link][1]

Sources

In vitro and in vivo effects of JWH 007

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of JWH-007

Abstract

JWH-007 is a synthetic cannabinoid from the naphthoylindole family that demonstrates potent agonist activity at both central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Developed by Dr. John W. Huffman, this compound has been a subject of significant interest in cannabinoid research due to its high receptor affinity and its physiological effects, which are comparable to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][3] This guide provides a comprehensive technical overview of the in vitro and in vivo pharmacology of JWH-007, intended for researchers, scientists, and drug development professionals. We will explore its receptor binding profile, functional activity, metabolic fate, and its physiological and behavioral effects in preclinical models. The causality behind experimental designs and the interpretation of key data are emphasized to provide actionable insights for future research.

Molecular Profile and Receptor Binding Affinity

JWH-007, chemically identified as 1-Pentyl-2-methyl-3-(1-naphthoyl)indole, is a classic member of the JWH series of synthetic cannabinoids.[4] Its mechanism of action is primarily mediated through its interaction with the two main cannabinoid receptors, CB1 and CB2, which are G protein-coupled receptors (GPCRs).[5]

In Vitro Receptor Binding Profile

The foundational step in characterizing any receptor agonist is to determine its binding affinity (Ki), which quantifies the concentration of the ligand required to occupy 50% of the receptors. JWH-007 exhibits high-affinity binding to both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.[2][3] Its affinity is significantly greater than that of Δ⁹-THC, indicating a higher potency at the molecular level.[2][3]

Data Summary: Receptor Binding Affinities (Ki)

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Source |

|---|---|---|---|

| JWH-007 | 9.5 | 2.9 | [2][3] |

| Δ⁹-THC | 41.0 | 36.0 |[2][3] |

Causality Insight: The higher affinity of JWH-007 compared to Δ⁹-THC is a direct result of its chemical structure, which allows for more optimal interaction with the binding pocket of the cannabinoid receptors. This enhanced binding translates to a lower effective concentration needed to elicit a biological response.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the Ki of a test compound like JWH-007. The principle is based on the competition between the unlabeled test compound and a labeled, high-affinity reference ligand (radioligand) for binding to the target receptor.

Methodology:

-

Receptor Preparation:

-

Culture cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-hCB1/hCB2 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.

-

Centrifuge the homogenate to pellet the membranes and resuspend in an assay buffer. Determine protein concentration using a standard method like the Bradford assay.

-

-

Competition Assay Setup:

-

In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]CP-55,940) to all wells.

-

Add increasing concentrations of the unlabeled test compound (JWH-007) to the experimental wells.

-

Include "total binding" wells (radioligand only) and "non-specific binding" wells (radioligand + a high concentration of a known unlabeled agonist, like WIN 55,212-2).

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation & Termination:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound ligand.

-

-

Detection & Analysis:

-

Place the filter discs in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of JWH-007. Use non-linear regression analysis to determine the IC₅₀ (the concentration of JWH-007 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity (Ki).

In Vitro Functional Activity & Signaling

JWH-007 acts as a full agonist at both CB1 and CB2 receptors.[1] This means that upon binding, it activates the receptor and elicits a maximal downstream biological response, similar to an endogenous cannabinoid.

Signal Transduction Pathway

CB1 and CB2 receptors are canonically coupled to inhibitory G-proteins (Gi/o).[6][7] Agonist binding by JWH-007 initiates a conformational change in the receptor, leading to the activation of the associated G-protein. This triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. This typically involves the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.[8][9]

-

Activation of MAPK Pathway: Cannabinoid receptor activation also stimulates the mitogen-activated protein kinase (MAPK) signaling cascade, including p42/p44 MAPK (ERK1/2), which plays a role in regulating gene transcription and other cellular processes.[6][9]

Diagram: JWH-007-Induced CB1/CB2 Signaling

Caption: Canonical signaling pathway activated by JWH-007.

In Vitro Metabolism

The biotransformation of JWH-007 is a critical factor in its duration of action and the potential activity of its byproducts. In vitro studies using specific cytochrome P450 enzymes, such as CYP2C9, have been employed to investigate its metabolic fate.[10] Data from human urine analysis confirms that JWH-007 undergoes extensive Phase I metabolism.[11]

Key Metabolic Reactions:

-

Monohydroxylation: The addition of a single hydroxyl (-OH) group to various positions on the molecule.

-

Dihydroxylation: The addition of two hydroxyl groups.

-

Carboxylation: Oxidation of the N-pentyl chain to form an N-pentanoic acid metabolite.[11]

Trustworthiness Insight: It is crucial to note that some of these Phase I metabolites may retain significant biological activity, potentially binding to cannabinoid receptors and contributing to the overall pharmacological effect and duration.[10] This is a key difference from Δ⁹-THC, where metabolism generally leads to less active compounds, with 11-OH-Δ⁹-THC being the primary active exception.

In Vivo Effects and Preclinical Models

In vivo studies, primarily in murine models, are essential for understanding the physiological and behavioral effects of JWH-007. These studies confirm that its high in vitro potency translates to significant biological activity.

The Cannabinoid Tetrad

JWH-007 produces the four hallmark effects characteristic of CB1 receptor agonists, collectively known as the "cannabinoid tetrad." Its performance in these assays is comparable to that of Δ⁹-THC.[2][3]

Summary of Cannabinoid Tetrad Effects

| Effect | Description | Typical Assay |

|---|---|---|

| Antinociception | Reduced sensitivity to painful stimuli. | Tail-flick or hot plate test. |

| Hypothermia | A significant decrease in core body temperature. | Rectal probe measurement. |

| Hypolocomotion | Reduced spontaneous movement and exploration. | Open-field test, beam breaks. |

| Catalepsy | An immobile, trance-like state. | Bar test (measuring time immobile). |

Behavioral and Physiological Studies

Beyond the tetrad, synthetic cannabinoids can induce a range of other effects. While specific data for JWH-007 is less abundant than for its close analog JWH-018, the general profile of naphthoylindoles includes impacts on memory and motor function. For instance, the related compound JWH-073 has been shown to transiently decrease motor activity and impair memory function in mice for up to 24 hours.[12][13][14] Given their structural and receptor affinity similarities, it is plausible that JWH-007 produces a similar spectrum of in vivo effects.

Experimental Protocol: Mouse Tail-Flick Test for Antinociception

This protocol is a standard method for assessing the analgesic effects of a compound like JWH-007.

Methodology:

-

Animal Acclimation:

-

Use adult male mice (e.g., CD-1 strain).

-

Acclimate the animals to the testing room and handling for several days before the experiment.

-

-

Drug Administration:

-

Prepare JWH-007 in a suitable vehicle (e.g., ethanol, Tween 80, and saline).

-

Administer the drug or vehicle control via intraperitoneal (IP) injection.[15] Doses should be determined from pilot studies.

-

-

Baseline Measurement:

-

Before drug administration, measure the baseline tail-flick latency for each mouse.

-

Focus a high-intensity light beam on a specific point on the mouse's tail.

-

Record the time it takes for the mouse to "flick" its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.

-

-

Post-Treatment Measurement:

-

At set time points after injection (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick latency measurement.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the JWH-007 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Expertise Insight: The choice of vehicle is critical for cannabinoids, which are highly lipophilic. A standard vehicle ensures the compound remains in solution for accurate dosing. The time course of the experiment is designed to capture the onset, peak, and duration of the drug's analgesic effect.

Conclusion and Future Directions

JWH-007 is a potent, high-affinity synthetic cannabinoid agonist that serves as a valuable research tool for probing the endocannabinoid system. Its in vitro profile is characterized by strong binding to both CB1 and CB2 receptors and robust activation of canonical Gi/o-protein signaling pathways. In vivo, it recapitulates the classic tetrad of cannabinoid effects with a potency comparable to or exceeding that of Δ⁹-THC.

For drug development professionals, the key takeaways are the compound's high potency and its extensive metabolism, which may produce biologically active metabolites. Future research should focus on a more detailed characterization of these metabolites, their specific receptor affinities and functional activities, and their pharmacokinetic profiles. Understanding the complete in vivo lifecycle of JWH-007 is essential for fully comprehending its pharmacological and toxicological profile.

References

- Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - ResearchGate. (n.d.).

- Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. (2019). Frontiers in Neuroscience.

- JWH 007-d9. (n.d.). Cayman Chemical.

- Pineda, A. E. K. (2018). Biotransformation study of the synthetic cannabinoid JWH-007. 10th World Congress on Medicinal Chemistry and Drug Design.

- Poklis, J. L., et al. (2014). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Pharmacology Biochemistry and Behavior.

- JWH-007. (n.d.). Wikipedia.

- Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats. (2017). Frontiers in Pharmacology.

- In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper. (2023). Molecules.

- JWH-007-d9 Hydrochloride. (n.d.). Pharmaffiliates.

- Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. (2019). Frontiers in Neuroscience.

- JWH-007. (n.d.). Wikipedia.

- In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice. (2022). International Journal of Molecular Sciences.

- Synthetic cannabinoids. (n.d.). Wikipedia.

- Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. (2012). Toxicology Letters.

- Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. (2016). Journal of Toxicological Sciences.

- Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. (2017). Frontiers in Pharmacology.

- Hutter, M., et al. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Current Pharmaceutical Biotechnology.

- JWH 007. (n.d.). Cayman Chemical.

- In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa. (2020). Scientific Reports.

- Howlett, A. C. (2002). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database.

- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2020). Scientific Reports.

- Howlett, A. C., et al. (2002). Cannabinoid receptor signaling. Handbook of Experimental Pharmacology.

- Exploring Cannabinoid Effects Using Zebrafish (Danio rerio) as an In Vivo Model: A Review of the Literature. (2025). MDPI.

- JWH-007. (n.d.). PubChem.

- Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. (2012). ResearchGate.

- Cannabinoid Receptors and Assay Tools. (n.d.). Celtarys Research.

- Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases. (2021). MDPI.

- Cannabidiol - an in Vivo Innovative Drug Delivery Study. (2018). ClinicalTrials.gov.

- A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. (2023). MDPI.

- Cannabinoid receptor. (n.d.). Wikipedia.

- Signal transduction of the CB1 cannabinoid receptor. (2004). Journal of Molecular Endocrinology.

- Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). (n.d.). BMG Labtech.

Sources

- 1. JWH-007 [medbox.iiab.me]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Jwh-007 | C25H25NO | CID 10360860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]

- 14. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism and Biotransformation Pathways of JWH-007

Abstract

JWH-007, a member of the naphthoylindole family of synthetic cannabinoids, is a potent agonist of both the CB1 and CB2 cannabinoid receptors.[1][2] Its widespread use as a psychoactive substance has necessitated a thorough understanding of its metabolic fate within the human body. This guide provides a detailed examination of the biotransformation pathways of JWH-007, focusing on the enzymatic processes of Phase I and Phase II metabolism. We will explore the causality behind established experimental workflows for metabolite identification, detail the key enzymatic players, and discuss the significant toxicological implications of its pharmacologically active metabolites. This document is intended to serve as a core technical resource for professionals engaged in toxicology, pharmacology, and drug metabolism studies.

Introduction: The Pharmacological Profile of JWH-007

JWH-007, chemically defined as (2-methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone, was first synthesized by Dr. John W. Huffman.[2] It exhibits high affinity for both the central cannabinoid receptor (CB1) (Ki = 9.5 nM) and the peripheral cannabinoid receptor (CB2) (Ki = 2.9 nM).[1][2] This binding affinity makes it a potent psychoactive agent, driving its use in "herbal incense" products.[3] However, like most synthetic cannabinoids, JWH-007 is extensively metabolized, and the parent compound is rarely detected in urine.[4][5] Therefore, understanding its biotransformation is paramount for developing reliable analytical methods for detection in clinical and forensic settings and for comprehending its complete toxicological profile.

The Metabolic Gauntlet: Phase I and Phase II Biotransformation

Xenobiotics like JWH-007 are processed by the body in two principal phases of metabolism. The overarching goal is to convert lipophilic compounds into more polar, water-soluble derivatives that can be easily excreted.

-

Phase I Metabolism: Known as the functionalization phase, this step involves the introduction or exposure of functional groups (e.g., hydroxyl, carboxyl) on the parent molecule.[6] This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[7]

-

Phase II Metabolism: This is the conjugation phase, where an endogenous, polar molecule (like glucuronic acid) is attached to the newly formed functional group from Phase I.[6] This reaction, often catalyzed by UDP-glucuronosyltransferases (UGTs), dramatically increases the molecule's water solubility, facilitating its elimination via urine.[6][7]

Phase I Metabolism of JWH-007: The Genesis of Active Metabolites

The initial metabolic attack on JWH-007 is dominated by oxidative reactions catalyzed by CYP enzymes. An in vitro study specifically implicated CYP2C9 in the Phase I biotransformation of JWH-007.[8] The primary metabolic pathways observed for JWH-007 and similar naphthoylindoles are hydroxylation and carboxylation, predominantly occurring on the N-alkyl pentyl chain.[3][9]

Key Phase I Metabolic Reactions:

-

Monohydroxylation: The addition of a single hydroxyl (-OH) group is a major pathway. Studies on human urine samples have consistently identified monohydroxylated metabolites as among the most abundant.[3][10][11] Hydroxylation frequently occurs on the pentyl side chain.[10]

-

Dihydroxylation: Subsequent oxidation can lead to the formation of dihydroxylated metabolites.[3][11]

-

Carboxylation: The alkyl chain can be further oxidized to form a carboxylic acid, resulting in N-pentanoic acid metabolites.[3][11]

A critical finding in the study of synthetic cannabinoids is that these Phase I metabolites are not merely inactive detoxification products. Several monohydroxylated metabolites of related compounds like JWH-018 and JWH-073 have been shown to retain high affinity and act as potent agonists at cannabinoid receptors.[12][13][14] This suggests that metabolism may prolong or even enhance the pharmacological and toxicological effects of the parent compound.[8][13] Data from an in vitro biotransformation study of JWH-007 suggests that some of its Phase I metabolites also retain biological activity, showing a significant affinity for the CB1 receptor.[8]

Major Identified Phase I Metabolites of JWH-007

| Metabolite Type | Metabolic Reaction | Key Enzymes (Predicted) | Significance |

| N-pentyl hydroxylated metabolites | Monohydroxylation | CYP2C9, other CYPs | Highly abundant in urine, pharmacologically active.[8][10] |

| Dihydroxylated metabolites | Dihydroxylation | CYP450 enzymes | Common urinary metabolite.[3][11] |

| N-pentanoic acid metabolite | Carboxylation | CYP450 enzymes | Major urinary metabolite.[3][11] |

Phase II Metabolism: Preparing for Excretion

The hydroxylated metabolites generated during Phase I serve as ideal substrates for Phase II conjugation reactions.

-

Glucuronidation: This is the most significant Phase II pathway for synthetic cannabinoids. The enzyme UGT attaches glucuronic acid to the hydroxyl groups of the Phase I metabolites. This conjugation renders the metabolites highly water-soluble and readily excretable in urine.[4][7] For forensic and clinical urine testing, samples are typically treated with β-glucuronidase to cleave this bond, allowing for the detection of the total (free + conjugated) Phase I metabolite concentration.[9]

JWH-007 Metabolic Pathway Diagram

Caption: Primary biotransformation pathways of JWH-007.

Methodologies for Metabolite Identification and Characterization

The elucidation of these pathways relies on robust, validated experimental systems. The choice of methodology is driven by the need to create a self-validating system that progresses from predictive models to definitive human-derived data.

Experimental Workflow for Metabolism Studies

Caption: Self-validating workflow for JWH-007 metabolite studies.

Step-by-Step Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

-

Objective: To identify the primary Phase I metabolites and determine the kinetics of their formation.

-